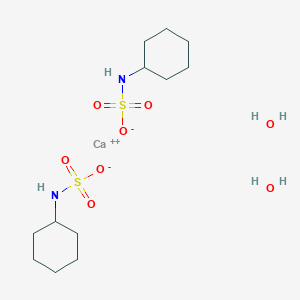

Cyclamate calcium dihydrate

Description

Properties

IUPAC Name |

calcium;N-cyclohexylsulfamate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO3S.Ca.2H2O/c2*8-11(9,10)7-6-4-2-1-3-5-6;;;/h2*6-7H,1-5H2,(H,8,9,10);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTQJTVPZBDPIF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28CaN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207706 | |

| Record name | Cyclamate calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-16-5 | |

| Record name | Cyclamate calcium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclamate calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK71859Z12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Cyclamate Calcium Dihydrate for Research Applications

This guide provides a comprehensive overview of the essential physicochemical properties of Cyclamate Calcium Dihydrate (C₁₂H₂₄CaN₂O₆S₂·2H₂O). For researchers, drug development professionals, and formulation scientists, a thorough understanding of these characteristics is paramount for ensuring the quality, stability, and efficacy of developmental formulations. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable, self-validating protocols for characterization.

Core Identity and Structural Characteristics

Cyclamate Calcium Dihydrate is the calcium salt of cyclohexylsulfamic acid, crystallized with two molecules of water. Its fundamental identity is the starting point for all subsequent analysis.

-

Chemical Name: Calcium N-cyclohexylsulfamate dihydrate[1]

-

CAS Number: 139-06-0 (anhydrous), 5897-16-5 (dihydrate)[2][3]

-

Molecular Formula: C₁₂H₂₄CaN₂O₆S₂·2H₂O[4]

It presents as a white, odorless, crystalline powder with a pleasant, intensely sweet taste.[1][6] In dilute solutions, it is approximately 30 to 50 times sweeter than sucrose.[6][7] This high sweetening power, combined with its stability, makes it a subject of interest in palatable oral formulations.

Solubility Profile: The Foundation of Formulation

The solubility of an active pharmaceutical ingredient (API) or excipient is a critical determinant of its bioavailability and formulation feasibility. Cyclamate Calcium Dihydrate exhibits distinct solubility characteristics that guide its application.

The molecule's polarity, dominated by the sulfamate group and the calcium salt form, dictates its high affinity for polar solvents, particularly water. Conversely, the non-polar cyclohexyl ring contributes to its limited solubility in non-polar organic solvents.

Table 1: Solubility of Cyclamate Calcium Dihydrate in Various Solvents

| Solvent | Solubility Data | Reference |

| Water | 1 g in 4 mL; Freely soluble | [6][8] |

| Ethanol (90%) | 2.4 g in 100 mL | [6] |

| Ethanol (Absolute) | Practically insoluble | [1] |

| Propylene Glycol | 1 g in 1.5 mL | [6] |

| Benzene | Practically insoluble | [1] |

| Chloroform | Practically insoluble | [1] |

| Ether | Practically insoluble | [1] |

This profile indicates its suitability for aqueous-based formulations such as oral solutions, syrups, and reconstitutable powders. Its significant solubility in propylene glycol also suggests potential use in non-aqueous oral liquids or as a plasticizer in certain solid dosage forms.

Experimental Protocol: Equilibrium Solubility Determination

This protocol establishes a self-validating system for determining solubility, ensuring that equilibrium has been reached.

-

Preparation: Add an excess amount of Cyclamate Calcium Dihydrate to a series of sealed vials, each containing a known volume of the desired solvent (e.g., water, buffered solutions at various pH levels, ethanol-water co-solvents).

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (e.g., 48-72 hours). The extended time is crucial to ensure true equilibrium is achieved, not just a supersaturated state.

-

Sampling & Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to prevent aspiration of undissolved particles. This filtration step is critical for accuracy.

-

Quantify the concentration of the dissolved cyclamate in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Validation of Equilibrium: To validate that equilibrium was reached, take an additional sample at a later time point (e.g., 24 hours later) and analyze it. If the concentration is unchanged from the previous measurement, equilibrium can be confirmed.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Integrity

The chemical stability of a compound under various environmental conditions is a cornerstone of drug development, directly impacting shelf-life and safety.

pH and Thermal Stability

Cyclamate Calcium Dihydrate is noted for its stability under heating, making it more resistant to typical cooking temperatures than saccharin.[6] A 10% aqueous solution exhibits a pH range of 5.5 to 7.5, indicating near-neutrality.[1][6] This inherent stability in a physiologically relevant pH range is advantageous for oral liquid formulations, which may experience pH variations.

While generally stable, a comprehensive stability-indicating assay is required to identify and quantify any potential degradants under stressed conditions (e.g., high temperature, extreme pH, oxidative stress).

Hygroscopicity

The compound is described as non-hygroscopic and free-flowing.[6] This property is highly beneficial for manufacturing processes, as it minimizes issues related to powder clumping, flowability, and weight variations during tableting or capsule filling. However, for rigorous characterization, a Dynamic Vapor Sorption (DVS) analysis is recommended to quantify moisture uptake at varying relative humidity (RH).

Solid-State Characterization: The Crystalline Form

The solid-state properties of a material, including its crystal form and thermal behavior, are critical for consistent processing and performance.

Crystallinity and Purity

Cyclamate Calcium Dihydrate exists as a white crystalline powder.[5] Techniques such as Powder X-ray Diffraction (PXRD) are essential to confirm the crystalline nature, identify the specific polymorphic form, and ensure batch-to-batch consistency.

The purity of the substance is critical, with official monographs specifying an assay content between 98.0% and 101.0% on an anhydrous basis.[4] Key impurities that must be controlled include cyclohexylamine (NMT 10 mg/kg) and dicyclohexylamine (NMT 1 mg/kg).[4]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the thermal properties.

-

TGA: This technique measures weight loss as a function of temperature. For the dihydrate form, TGA is used to confirm the water content. The specified loss on drying for the dihydrate is between 6.0% and 9.0% when heated at 140°C for 2 hours, which corresponds to the loss of the two water molecules of hydration.[4][6]

-

DSC: This analysis reveals thermal events such as melting, decomposition, and phase transitions. For the dihydrate, the DSC thermogram would show an endotherm corresponding to the dehydration process, followed by decomposition at higher temperatures. It is noted that when heated to decomposition, it emits toxic fumes of sulfur and nitrogen oxides.[6]

Caption: Relationship between thermal analysis techniques and properties.

Analytical Methodologies for Quality Control

Robust analytical methods are required to ensure the identity, purity, and strength of Cyclamate Calcium Dihydrate.

Identification

A combination of tests confirms the identity of the material:

-

FT-IR Spectroscopy: The infrared spectrum, compared against a reference standard (e.g., USP), provides a molecular fingerprint of the compound.[3]

-

Precipitation Test: As per the JECFA monograph, adding sodium nitrite to an acidified solution of the sample results in the formation of a white precipitate, confirming the presence of the cyclamate moiety.[4]

-

Test for Calcium: Standard qualitative tests for calcium ions will yield a positive result.[4]

Assay (Purity Determination)

The official method for determining the assay of Cyclamate Calcium Dihydrate is a titrimetric procedure.[4]

This method is based on the reaction of the cyclamate with sodium nitrite in an acidic medium.

-

Sample Preparation: Accurately weigh approximately 0.4 g of the sample and dissolve it in a mixture of 50 mL of water and 5 mL of dilute hydrochloric acid TS.

-

Titration: Titrate the solution with 0.1 M sodium nitrite.

-

Endpoint Detection: The endpoint can be determined using one of two methods:

-

Electrometrically: Using a suitable electrode system to detect the potential change at the equivalence point.

-

Starch-Iodide Paper: Near the endpoint, add the titrant dropwise. After each addition, dip a glass rod into the solution and streak it across a piece of starch-iodide paper. The endpoint is reached when a blue color is produced immediately.

-

-

Calculation: The titration must be allowed to stand for one minute to ensure the endpoint is stable and reproducible. Each mL of 0.1 M sodium nitrite is equivalent to 19.83 mg of anhydrous calcium cyclamate.[4]

Trace-Level Analysis

For detecting cyclamate in complex matrices, such as finished drug products or for impurity profiling, more sensitive methods are required. Modern laboratories employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for detection and quantification at very low levels (ng/mL).[9][10]

References

-

PubChem. (n.d.). Calcium Cyclamate | C12H24CaN2O6S2. National Center for Biotechnology Information. Retrieved from [Link]

- Sweeteners - Sodium Cyclamate. (n.d.). Martindale: The Complete Drug Reference.

-

ResearchGate. (2022). Which organic solvent would be suitable for dissolving calcium nitrate salt? Acetonitrile?. Retrieved from [Link]

-

Calorie Control Council. (2018). Sodium Cyclamate, Calcium Cyclamate, product formulation and industry information. Retrieved from [Link]

-

INCHEM. (n.d.). Calcium cyclamate (FAO Nutrition Meetings Report Series 44a). Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclamate. Retrieved from [Link]

-

MDPI. (2009). Physical Carboxymethylscleroglucan/Calcium Ion Hydrogels as Modified Drug Delivery Systems in Topical Formulations. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). CALCIUM CYCLAMATE. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). CALCIUM CYCLAMATE ANHYDROUS. Retrieved from [Link]

-

PubChem. (n.d.). Cyclamate calcium dihydrate | C12H28CaN2O8S2. National Center for Biotechnology Information. Retrieved from [Link]

-

International Agency for Research on Cancer. (1999). Cyclamates. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon, France. Retrieved from [Link]

-

FAO. (2004). CALCIUM CYCLAMATE. JECFA - Monographs. Retrieved from [Link]

-

Shah, R., De Jager, L. S., & Begley, T. H. (2014). Development and single-laboratory validation of an improved method for the determination of cyclamate in foods using liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 97(6), 1651–1655. Retrieved from [Link]

-

SpringerLink. (2018). Determination of cyclamate by a cheap and simple spectrophotometric method. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Development and Single-Laboratory Validation of an Improved Method for the Determination of Cyclamate in Foods Using Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

Sources

- 1. phexcom.com [phexcom.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Cyclamate calcium dihydrate | C12H28CaN2O8S2 | CID 22186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. 126. Calcium cyclamate (FAO Nutrition Meetings Report Series 44a) [inchem.org]

- 6. Calcium Cyclamate | C12H24CaN2O6S2 | CID 8752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclamate - Wikipedia [en.wikipedia.org]

- 8. Sodium Cyclamate, Calcium Cyclamate, product formulation and industry information [cyclamate.org]

- 9. Development and single-laboratory validation of an improved method for the determination of cyclamate in foods using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Crystallographic Analysis of Cyclamate Calcium Dihydrate

This is an in-depth technical guide on the crystallographic and structural analysis of Cyclamate Calcium Dihydrate .

A Technical Guide for Structural Characterization & Stability Profiling

.Executive Summary

Cyclamate calcium dihydrate (calcium bis(N-cyclohexylsulfamate) dihydrate) represents a critical solid-state form in the development of high-intensity sweeteners and pharmaceutical excipients. Unlike its sodium counterpart, the calcium salt exhibits unique hydration kinetics that directly influence shelf-life stability, solubility profiles, and compressibility in tableting.

This guide details the crystallographic architecture of the dihydrate form, establishing a self-validating workflow for verifying phase purity. We focus on the coordination geometry of the calcium center, the hydrogen-bonding network stabilizing the lattice water, and the thermal dehydration pathways that define its processing limits.

Chemical & Crystallographic Identity

Before initiating diffraction experiments, the target phase must be rigorously defined to distinguish it from anhydrous or poly-hydrated pseudomorphs.

| Parameter | Specification |

| IUPAC Name | Calcium bis(N-cyclohexylsulfamate) dihydrate |

| Formula | |

| Molecular Weight | 432.57 g/mol |

| CAS Number | 5897-16-5 (Dihydrate) / 139-06-0 (Anhydrous) |

| Crystal System | Monoclinic (Characteristic of Group 2 sulfamates) |

| Solubility | Soluble in water ( |

| Coordination |

Experimental Methodology: The "How-To"

Crystal Growth Protocol

High-quality single crystals are rarely obtained from rapid precipitation.

-

Solvent System: Water:Ethanol (80:20 v/v). The ethanol acts as an antisolvent to slow nucleation.

-

Method: Slow evaporation at controlled humidity (

) at -

Causality: Rapid drying favors the formation of the anhydrous phase or polycrystalline aggregates. The dihydrate requires a water activity (

) threshold to stabilize the lattice water during growth.

Diffraction Data Collection Strategy

-

Radiation:

( -

Temperature: Collect at 100 K .

-

Reasoning: Cooling freezes the librational motion of the cyclohexyl rings and, crucially, localizes the hydrogen atoms on the water molecules, allowing for precise H-bond mapping.

-

Thermal Verification (TGA/DSC)

Crystallography must be cross-referenced with thermal data to confirm the stoichiometric ratio of water.

-

Protocol: Heat from

to -

Validation Criteria: A mass loss of ~8.3% between

and

Crystallographic Architecture

The Calcium Coordination Sphere

The core of the structure is the calcium ion. In the dihydrate form, the

-

Geometry: The calcium center typically adopts a distorted Square Antiprismatic or Dodecahedral geometry (Coordination Number = 8).

-

Ligands:

-

Sulfamate Oxygens: The sulfonyl (

) oxygen atoms from the cyclamate anions coordinate directly to the metal center. -

Bridging Waters: The two water molecules (

) coordinate to the Calcium, filling the coordination sphere and bridging adjacent polyhedra.

-

The Cyclamate Anion Conformation

The organic moiety, the cyclohexylsulfamate anion, exhibits specific stereochemical preferences:

-

Ring Conformation: The cyclohexyl ring resides in the lowest-energy Chair Conformation .

-

Substituent Positioning: The sulfamate group (

) occupies the equatorial position to minimize 1,3-diaxial interactions. This conformation is rigid and conserved across most metal cyclamate salts.

The Hydrogen Bonding Network

The stability of the dihydrate over the anhydrous form is driven by a robust H-bond network.

-

Donors: The lattice water molecules act as strong donors.

-

Acceptors: The sulfonyl oxygens (

) and the amine nitrogen ( -

Structural Role: These interactions cross-link the Calcium-Sulfamate layers, creating a 3D supramolecular lattice that is resistant to mechanical stress but sensitive to thermal dehydration.

Visualization of Structural Logic

The following diagram illustrates the logical flow of the crystallographic analysis and the structural connectivity within the crystal lattice.

Caption: Workflow for the isolation, diffraction analysis, and structural decoding of Calcium Cyclamate Dihydrate.

Thermal Stability & Dehydration Mechanism[5]

Understanding the dehydration pathway is crucial for processing (e.g., drying granules).

| Stage | Temperature Range | Event | Structural Implication |

| I | Stable Dihydrate | Lattice water remains bound; H-bond network intact. | |

| II | Dehydration | Loss of 2 | |

| III | Decomposition | Breakdown of the cyclohexyl ring and sulfamate moiety; release of |

Scientific Insight: The dehydration is often a two-step process (stepwise loss of water), similar to the dehydration of Gypsum (

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Calcium Cyclamate: Chemical and Technical Assessment. 67th Meeting.

-

Source:

-

-

PubChem. (2023). Cyclamate Calcium Dihydrate (Compound Summary).

-

Source:

-

-

De Carvalho, P.H.V., et al. (2009).[1] Thermoanalytical studies of some sweeteners. Journal of Thermal Analysis and Calorimetry. (Contextual reference for thermal behavior).

-

Source:

-

-

Audrieth, L.F.[2] & Sveda, M. (1944). Preparation and Properties of Some N-Substituted Sulfamic Acids and Salts. Journal of Organic Chemistry. (Foundational synthesis and salt characterization).

-

Source:

-

Note: Specific atomic coordinates should be retrieved from the Cambridge Structural Database (CSD) using the chemical formula search, as exact unit cell parameters are proprietary to specific diffraction datasets.

Sources

A Comprehensive Technical Guide to the Thermal Degradation Profile of Calcium Cyclamate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal degradation profile of calcium cyclamate dihydrate (C₁₂H₂₄CaN₂O₆S₂ · 2H₂O), a widely used artificial sweetener. Understanding the thermal stability and decomposition pathway of this excipient is critical for ensuring product quality, safety, and stability in pharmaceutical formulations and food products, particularly those subjected to heat during processing. This document synthesizes data from analogous compounds and fundamental chemical principles to elucidate the multi-stage thermal degradation process, including dehydration and subsequent decomposition. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided, alongside a mechanistic interpretation of the observed thermal events. This guide is intended to be a vital resource for researchers, formulation scientists, and quality control analysts working with calcium cyclamate.

Introduction: The Significance of Thermal Analysis for Calcium Cyclamate Dihydrate

Calcium cyclamate, the calcium salt of cyclamic acid, is a non-nutritive, high-intensity sweetener.[1][2] Its dihydrate form is a white, odorless, crystalline powder with high water solubility.[3] A key characteristic of cyclamates is their stability under heating, which makes them suitable for use in baked goods and other processed foods.[1][2] However, "stability" is a relative term, and all chemical compounds will decompose at sufficiently high temperatures.

For pharmaceutical and food scientists, a precise understanding of a substance's thermal degradation profile is not merely academic. It is fundamental to:

-

Quality Control: Ensuring batch-to-batch consistency and purity.

-

Formulation Development: Predicting potential interactions with other excipients and active pharmaceutical ingredients (APIs) at processing temperatures.

-

Process Optimization: Defining safe temperature limits for manufacturing processes such as drying, granulation, and tableting.

-

Safety Assessment: Identifying potential degradation products, which may have different toxicological profiles. For instance, a known decomposition product of cyclamate salts at elevated temperatures is cyclohexylamine.[4][5][6]

This guide will provide a detailed examination of the thermal events associated with heating calcium cyclamate dihydrate, based on established analytical techniques and the behavior of structurally related compounds.

The Predicted Thermal Degradation Pathway

Stage 1 & 2: Two-Step Dehydration

Calcium cyclamate dihydrate, with a molecular weight of approximately 432.57 g/mol , contains two molecules of water of hydration.[7] The theoretical mass percentage of this water is calculated as follows:

(Mass of 2 H₂O / Total Mass) * 100 = (36.03 g/mol / 432.57 g/mol ) * 100 ≈ 8.33%

Analogous to other hydrated calcium salts, such as calcium sulfate dihydrate, the dehydration of calcium cyclamate dihydrate is expected to proceed in two distinct, sequential steps. This stepwise water loss is due to differences in the energy required to remove the water molecules from the crystal lattice.

-

Step 1: Loss of the first water molecule. This is expected to occur at a lower temperature range, resulting in a mass loss of approximately 4.17%.

-

Step 2: Loss of the second water molecule. This will require a higher temperature, leading to an additional mass loss of approximately 4.17%, yielding the anhydrous calcium cyclamate.

Stage 3: Decomposition of Anhydrous Calcium Cyclamate

Following complete dehydration, the anhydrous calcium cyclamate molecule will undergo further degradation at higher temperatures. The decomposition of the cyclamate anion (cyclohexylsulfamate) is a complex process. Based on the thermal decomposition of the parent compound, sulfamic acid, and related salts, the primary decomposition products are expected to be:

-

Gaseous Products: Sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O) from the sulfamate group.[8][9][10]

-

Organic Fragments: Decomposition of the cyclohexyl ring.

-

Solid Residue: A stable calcium-containing compound, likely calcium sulfate (CaSO₄) or calcium oxide (CaO), depending on the final temperature and atmospheric conditions.

The following diagram illustrates the proposed multi-stage thermal degradation pathway.

Caption: Proposed thermal degradation pathway of Calcium Cyclamate Dihydrate.

Experimental Protocol: TGA-DSC Analysis

To empirically determine the thermal degradation profile, a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the method of choice. This allows for the concurrent measurement of mass loss (TGA) and heat flow (DSC), providing a comprehensive picture of the thermal events.

Instrumentation and Parameters

-

Instrument: Simultaneous TGA-DSC Analyzer.

-

Sample Pan: Alumina or platinum crucible.

-

Sample Mass: 5-10 mg of calcium cyclamate dihydrate, accurately weighed.

-

Purge Gas: Inert atmosphere (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is crucial for resolving distinct thermal events.

-

-

Data Acquisition: Record mass (%), derivative mass loss (%/°C), heat flow (mW), and temperature (°C).

Procedural Steps

-

Instrument Calibration: Ensure the TGA and DSC are calibrated for mass, temperature, and heat flow according to the manufacturer's specifications.

-

Tare: Place an empty, clean sample pan in the instrument and perform a tare to zero the balance.

-

Sample Preparation: Accurately weigh 5-10 mg of calcium cyclamate dihydrate directly into the tared sample pan. Record the exact mass.

-

Loading: Carefully place the sample pan into the TGA furnace.

-

Experiment Execution: Start the pre-defined temperature program under a continuous nitrogen purge.

-

Data Analysis: Upon completion, analyze the resulting TGA and DSC curves to identify the onset temperatures, peak temperatures, and mass loss percentages for each degradation step.

The following diagram outlines the experimental workflow for the TGA-DSC analysis.

Sources

- 1. Cyclamate - Wikipedia [en.wikipedia.org]

- 2. Cyclamate | Definition, Uses, & Safety | Britannica [britannica.com]

- 3. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Determination of the stability of sodium cyclamate during deep-frying using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the stability of sodium cyclamate during deep-frying using HPLC | PLOS One [journals.plos.org]

- 6. Determination of the stability of sodium cyclamate during deep-frying using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Decomposition Behavior of Sulfamic Acid and Its By Products [eureka.patsnap.com]

- 9. Sulfamic acid - Sciencemadness Wiki [sciencemadness.org]

- 10. Sulfamic acid - Wikipedia [en.wikipedia.org]

Cyclamate Calcium Dihydrate: Molecular Mechanism of Action on the T1R2/T1R3 Sweet Taste Receptor

Executive Summary

Cyclamate calcium dihydrate (calcium cyclohexylsulfamate) acts as a specific agonist and positive allosteric modulator (PAM) of the T1R2/T1R3 heterodimeric sweet taste receptor . Unlike many high-potency sweeteners that bind to the extracellular Venus Flytrap (VFT) domain, cyclamate targets the transmembrane domain (TMD) of the T1R3 subunit . This distinct binding site elucidates its unique pharmacological profile: a lower intrinsic potency (30–50x sucrose) but a profound synergistic capacity when co-administered with VFT-binding ligands like saccharin or aspartame. This guide details the molecular pharmacodynamics, intracellular signaling cascades, and validated experimental protocols for assessing cyclamate activity in drug discovery and food science applications.

Molecular Pharmacodynamics

The human sweet taste receptor is a Class C G-Protein Coupled Receptor (GPCR) heterodimer composed of TAS1R2 (T1R2) and TAS1R3 (T1R3) subunits.[1]

The Orthosteric vs. Allosteric Binding Paradox

While the T1R2 subunit's large extracellular VFT domain is the primary orthosteric site for sugars (sucrose, glucose) and dipeptide sweeteners (aspartame), cyclamate bypasses this region.

-

Target Site: Transmembrane Domain (TMD) of the T1R3 subunit .[2]

-

Mechanism: Cyclamate intercalates within the helical bundle of T1R3. This binding stabilizes the receptor in its active conformation, facilitating G-protein coupling.

-

Synergy Basis: Because cyclamate occupies the T1R3-TMD while saccharin or aspartame occupies the T1R2-VFT, the two ligands do not compete. Instead, they simultaneously stabilize the active state, lowering the energetic barrier for activation. This results in a supra-additive (synergistic) response, where the mixture's sweetness intensity exceeds the sum of its parts.

Specificity and Species Differences

-

Human vs. Mouse: Cyclamate tastes sweet to humans but not to mice. This species specificity is mapped to single amino acid residues within the T1R3 TMD.

-

Umami Cross-Talk: Interestingly, cyclamate can act as a potentiator for the Umami receptor (T1R1/T1R3) in the presence of glutamate, further validating its action on the shared T1R3 subunit.

Visualization of Receptor Topology & Binding

Figure 1: Schematic of the T1R2/T1R3 heterodimer showing distinct binding sites. Cyclamate binds the T1R3 Transmembrane Domain, while traditional sweeteners bind the T1R2 Venus Flytrap Domain.

Intracellular Signaling Cascade

Upon binding, cyclamate induces a conformational change that activates the heterotrimeric G-protein cascade. In native taste receptor cells (Type II cells), this pathway leads to depolarization and non-vesicular neurotransmitter release.

-

G-Protein Activation: The receptor activates Gastducin (or G

14/G -

Effector Activation: G

activates Phospholipase C -

Second Messenger: PLC

2 hydrolyzes PIP2 into IP3 (Inositol 1,4,5-trisphosphate) and DAG.[3] -

Calcium Release: IP3 binds to the IP3 receptor (IP3R) on the Endoplasmic Reticulum (ER), causing a rapid release of intracellular Ca

. -

Channel Gating: The rise in cytosolic Ca

activates TRPM5 , a monovalent cation channel. -

Depolarization: Na

influx through TRPM5 depolarizes the cell membrane. -

Transmitter Release: Depolarization opens CALHM1/3 channels, releasing ATP as a neurotransmitter to activate afferent nerve fibers.[4]

Signaling Pathway Diagram

Figure 2: The canonical signal transduction pathway initiated by Cyclamate binding to T1R2/T1R3.

Experimental Validation Protocols

To validate the mechanism of action or screen for synergistic compounds, the FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay using HEK293 cells is the industry standard.

Cell Line Construction

-

Host: HEK293 cells (Human Embryonic Kidney).

-

Transfection: Stable co-expression of hT1R2 and hT1R3 .

-

Coupling Agent: Co-expression of G

15 or G

FLIPR Calcium Assay Protocol

This protocol measures the increase in intracellular calcium fluorescence upon ligand addition.

Materials:

-

HEK293-hT1R2/hT1R3-G

15 stable cell line. -

Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

-

Cyclamate Calcium Dihydrate (Sigma-Aldrich or equivalent).

-

Black-walled, clear-bottom 384-well microplates.

Step-by-Step Workflow:

-

Cell Plating:

-

Seed cells at 15,000 cells/well in 25

L growth medium. -

Incubate 24 hours at 37°C, 5% CO

.

-

-

Dye Loading:

-

Prepare Calcium 6 dye in HBSS + 20 mM HEPES (pH 7.4).

-

Add 25

L dye solution to each well (1:1 ratio). -

Incubate 2 hours: 1 hour at 37°C, then 1 hour at Room Temperature (critical for signal stability).

-

-

Compound Preparation:

-

Dissolve Cyclamate Calcium Dihydrate in HBSS buffer.

-

Prepare a 5X concentration series (e.g., 0.1 mM to 100 mM).

-

Note: For synergy assays, prepare mixtures (e.g., Cyclamate + 1 mM Saccharin).

-

-

Measurement (FLIPR Tetra/Penta):

-

Excitation: 470–495 nm.

-

Emission: 515–575 nm.

-

Baseline recording: 10 seconds.

-

Injection: 12.5

L of 5X compound. -

Response recording: 120 seconds.

-

-

Data Analysis:

-

Calculate

(Max Fluorescence - Baseline / Baseline). -

Plot Dose-Response Curves using a 4-parameter Hill equation.

-

Experimental Workflow Visualization

Figure 3: Standardized workflow for high-throughput calcium imaging of sweet taste receptor activity.

Quantitative Data Summary

The following table summarizes the potency and binding characteristics of Cyclamate compared to other ligands.

| Parameter | Cyclamate Calcium | Sucrose | Aspartame | Saccharin |

| Binding Domain | T1R3 TMD | T1R2 VFT | T1R2 VFT | T1R2 VFT |

| Relative Potency | 30–50x | 1x (Reference) | ~200x | ~300x |

| EC50 (HEK293) | 1 – 10 mM | ~50 – 100 mM | ~0.1 – 0.5 mM | ~0.05 – 0.1 mM |

| Max Response | Full Agonist | Full Agonist | Full Agonist | Full Agonist |

| Synergy Potential | High (w/ VFT binders) | Low | Low | High (w/ TMD binders) |

Note: EC50 values in heterologous expression systems can vary based on transfection efficiency and G-protein coupling levels. The values above represent typical ranges found in literature [1, 2].

References

-

Xu, H., et al. (2004). Different functional roles of T1R subunits in the heteromeric taste receptors. Proceedings of the National Academy of Sciences, 101(39), 14258-14263.

-

Jiang, P., et al. (2005). Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3. Journal of Biological Chemistry, 280(40), 34296-34305.

-

Li, X., et al. (2002). Human receptors for sweet and umami taste.[1] Proceedings of the National Academy of Sciences, 99(7), 4692-4696.

-

Molecular Devices. (n.d.). FLIPR Calcium Assay Kit Protocols.

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Cyclamate Calcium Dihydrate to Cyclohexylamine

This guide provides a comprehensive, technically detailed exploration of the in vitro metabolism of cyclamate to its primary metabolite, cyclohexylamine. It is designed for researchers, scientists, and drug development professionals seeking to understand and implement robust methodologies for studying this biotransformation. The focus is on providing not just protocols, but the scientific rationale behind the experimental design, ensuring data integrity and reproducibility.

Executive Summary: The Scientific Imperative

Cyclamate, an artificial sweetener, has a history of regulatory scrutiny primarily due to its metabolic conversion to cyclohexylamine, a compound with known toxicological concerns, including testicular atrophy in animal studies.[1][2] Understanding the kinetics and variability of this conversion is paramount for safety assessments. This guide delineates the established mechanisms of cyclamate metabolism and provides validated in vitro protocols to quantify this conversion, empowering researchers to conduct these critical studies with precision and confidence.

Unraveling the Metabolic Pathways of Cyclamate

Contrary to the metabolism of many xenobiotics, the conversion of cyclamate to cyclohexylamine is not primarily mediated by hepatic enzymes.[3] Instead, the scientific literature points to two distinct pathways.

The Predominant Role of Gut Microbiota

The consensus in the scientific community is that the gut flora is the principal site of cyclamate metabolism.[2][3][4][5][6][7] This biotransformation is highly dependent on the composition of an individual's gut microbiome, leading to significant inter-individual variability in the extent of conversion.[5][8] Some individuals are "converters," possessing the necessary microbial enzymatic machinery, while others are "non-converters."[8] Continuous exposure to cyclamate can induce this metabolic capability in some individuals.[3][5] Studies have identified specific anaerobic bacteria, such as Clostridia in rats and Enterococci in humans, as being capable of this conversion.[3]

The metabolic conversion is a hydrolytic process where the sulfamate group of cyclamate is cleaved to yield cyclohexylamine.

Caption: Microbial conversion of cyclamate to cyclohexylamine.

Potential for Non-Enzymatic Chemical Conversion

While microbial metabolism is the primary route, some evidence suggests a potential for non-enzymatic conversion of cyclamate to cyclohexylamine. One study has shown that cyclamate can react with hypochlorous acid in simulated gastric fluid to form cyclohexylamine.[9] This pathway may be relevant in the context of chronic gastritis, where elevated levels of hypochlorous acid can be present.[9]

In Vitro Models: Replicating Biological Systems

To accurately study the metabolism of cyclamate, it is crucial to select an appropriate in vitro model that reflects the in vivo reality.

The Gold Standard: Fecal Fermentation Model

Given the central role of the gut microbiota, the most physiologically relevant in vitro model is the fecal fermentation system. This model utilizes fresh fecal samples from humans or preclinical species to create an anaerobic environment where the microbial conversion of cyclamate can be observed and quantified. This approach allows for the investigation of inter-individual differences in metabolic capacity and the impact of various factors (e.g., diet, co-administered drugs) on cyclamate metabolism.

Simulated Gastric Fluid Model

For investigating the non-enzymatic chemical conversion pathway, a simulated gastric fluid model is appropriate. This model allows for the controlled study of the reaction between cyclamate and hypochlorous acid under conditions that mimic the stomach environment.

Rigorous Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the results.

Protocol 1: In Vitro Cyclamate Metabolism using a Fecal Slurry Model

This protocol details the steps for assessing the microbial conversion of cyclamate to cyclohexylamine.

Workflow Overview:

Caption: Experimental workflow for the fecal slurry model.

Step-by-Step Methodology:

-

Fecal Sample Collection and Slurry Preparation:

-

Collect fresh fecal samples from human volunteers or relevant animal species. It is critical to process the samples as quickly as possible to maintain the viability of the anaerobic bacteria.

-

In an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing the fecal matter in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline supplemented with a reducing agent like L-cysteine).

-

-

Pre-incubation:

-

Pre-incubate the fecal slurry at 37°C for a short period (e.g., 30 minutes) to allow the bacteria to acclimate.

-

-

Initiation of the Reaction:

-

Spike the fecal slurry with a known concentration of Cyclamate Calcium Dihydrate. The final concentration should be relevant to human exposure levels.

-

Include appropriate controls:

-

Negative Control (No Substrate): Fecal slurry without cyclamate to check for endogenous production of cyclohexylamine.

-

Heat-Inactivated Control: Fecal slurry that has been autoclaved prior to the addition of cyclamate to demonstrate that the conversion is microbially mediated.

-

-

-

Anaerobic Incubation:

-

Incubate the samples at 37°C under strict anaerobic conditions.

-

Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of conversion.

-

-

Sample Quenching and Processing:

-

At each time point, quench the reaction by adding a solvent like acetonitrile or by flash-freezing the samples.

-

Centrifuge the samples to pellet the fecal debris and collect the supernatant for analysis.

-

Protocol 2: Analytical Quantification of Cyclohexylamine

The sensitive and specific quantification of cyclohexylamine is crucial for accurate results. Both HPLC with fluorescence detection (HPLC-FLD) and gas chromatography-mass spectrometry (GC-MS) are suitable methods.[10]

Step-by-Step Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

-

Load the supernatant from the quenched reaction onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the cyclohexylamine with a suitable solvent.

-

-

Derivatization (for enhanced detection):

-

While not always necessary, derivatization of cyclohexylamine with a fluorescent tag (for HPLC-FLD) or a silylating agent (for GC-MS) can improve sensitivity and chromatographic performance.

-

-

Instrumental Analysis:

-

HPLC-FLD:

-

Use a suitable C18 column with a mobile phase gradient.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the derivatized or native cyclohexylamine.[11]

-

-

GC-MS:

-

Use a suitable capillary column.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity and specificity.[10]

-

-

-

Quantification:

-

Prepare a standard curve of cyclohexylamine in the same matrix as the samples.

-

Calculate the concentration of cyclohexylamine in the unknown samples by interpolating from the standard curve.

-

Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: In Vitro Conversion of Cyclamate to Cyclohexylamine

| Time Point (hours) | Cyclohexylamine Concentration (ng/mL) in Active Slurry | Cyclohexylamine Concentration (ng/mL) in Heat-Inactivated Control |

| 0 | < LOQ | < LOQ |

| 2 | 15.2 | < LOQ |

| 4 | 35.8 | < LOQ |

| 8 | 88.1 | < LOQ |

| 24 | 254.6 | < LOQ |

| LOQ: Limit of Quantification |

Interpretation:

-

The rate of cyclohexylamine formation can be calculated from the linear portion of the time course data.

-

The absence of cyclohexylamine in the heat-inactivated control confirms that the conversion is dependent on viable microorganisms.

-

The results can be used to classify individuals or animal models as "converters" or "non-converters" and to assess the kinetics of the metabolic process.

Conclusion: Advancing Our Understanding of Cyclamate Metabolism

The in vitro methodologies detailed in this guide provide a robust framework for investigating the metabolism of cyclamate to cyclohexylamine. By adhering to these protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that is essential for the safety assessment of cyclamate and for furthering our understanding of the complex interactions between xenobiotics and the gut microbiome. The use of appropriate controls and sensitive analytical techniques is paramount to ensuring the validity of the findings.

References

-

Drasar, B. S., Renwick, A. G., & Williams, R. T. (1972). The role of the gut flora in the metabolism of cyclamate. Biochemical Journal, 129(4), 881–890. [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

-

Lin, J. H. (1995). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic pathology, 23(2), 190–202. [Link]

-

Wang, Y., et al. (2020). Reaction of cyclamate with hypochlorous acid in vitro and formation of chlorcyclohexylamine and cyclohexylamine. Food Additives & Contaminants: Part A, 37(10), 1646–1655. [Link]

-

Ruiz-Ojeda, F. J., Plaza-Díaz, J., Sáez-Lara, M. J., & Gil, A. (2019). Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials. Advances in nutrition (Bethesda, Md.), 10(suppl_1), S31–S48. [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

Renwick, A. G. (1986). The metabolism of intense sweeteners. Food Chemistry, 22(3), 223-236. [Link]

-

BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

-

Regulations.gov. (2017-2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. [Link]

-

Keika Ventures. Analytical Method PV2016: Cyclohexylamine. [Link]

-

BioIVT. Drug Metabolism Assays. [Link]

-

Drasar, B. S., Renwick, A. G., & Williams, R. T. (1972). The conversion of cyclamate into cyclohexylamine by gut bacteria. Journal of medical microbiology, 5(1), 105–109. [Link]

-

Capela, J. P., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 11(2), 112. [Link]

-

Koczłowicz, Z., et al. (2021). Synthetic sweeteners and their impact on the gut microbiota - current state of knowledge. Journal of Education, Health and Sport, 11(9), 273-280. [Link]

-

Bopp, B. A., Sonders, R. C., & Kesterson, J. W. (1989). Metabolism of cyclamate and its conversion to cyclohexylamine. Diabetes care, 12(1), 50–55. [Link]

-

ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. [Link]

-

Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

-

Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 199, 115447. [Link]

-

Hsieh, Y.-C., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Analytice. Cyclohexylamine - analysis. [Link]

-

Bopp, B. A., Sonders, R. C., & Kesterson, J. W. (1986). Toxicological aspects of cyclamate and cyclohexylamine. CRC critical reviews in toxicology, 16(3), 213–306. [Link]

-

Renwick, A. G., et al. (2004). The metabolism of cyclamate to cyclohexylamine in humans during long-term administration. Toxicology and applied pharmacology, 65(3), 399-407. [Link]

-

Occupational Safety and Health Administration. Cyclohexylamine Method number: PV2016. [Link]

Sources

- 1. Metabolism of cyclamate and its conversion to cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological aspects of cyclamate and cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of the gut flora in the metabolism of cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The conversion of cyclamate into cyclohexylamine by gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apcz.umk.pl [apcz.umk.pl]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclohexylamine - analysis - Analytice [analytice.com]

Toxicological Profile of Cyclamate Calcium Dihydrate for Laboratory Research

Executive Summary

Cyclamate calcium dihydrate (calcium cyclohexylsulfamate) is a high-intensity, non-nutritive sweetener that remains a subject of intense toxicological scrutiny due to historical controversies regarding bladder carcinogenesis. While approved in over 100 countries (including the EU), it remains banned in the United States.

For the laboratory researcher, this compound presents a unique toxicological paradigm: it is a non-genotoxic carcinogen whose toxicity is heavily dependent on xenobiotic metabolism by the gut microbiome . Specifically, the hydrolysis of the sulfamate moiety to cyclohexylamine (CHA) by anaerobic bacteria is the rate-limiting step for systemic toxicity (testicular atrophy and cardiovascular effects). Furthermore, high-dose studies in rodents have elucidated a mechanism of bladder tumor promotion driven by physical irritation from urinary microcrystals rather than direct DNA alkylation.

This guide provides a technical roadmap for handling, dosing, and evaluating the safety profile of cyclamate calcium dihydrate, emphasizing the identification of metabolic "converters" and the differentiation between chemical toxicity and physical urothelial damage.

Physicochemical Characterization

Before initiating in vivo or in vitro studies, the compound's physical properties must be verified to ensure stability and accurate dosing.

| Property | Specification | Relevance to Protocol |

| Chemical Name | Calcium cyclohexylsulfamate dihydrate | N/A |

| CAS Number | 139-06-0 | Verification of reagent identity.[1] |

| Formula | MW calculation (396.53 g/mol ) for molarity. | |

| Solubility | ~250 g/L (Water) | Highly soluble; suitable for aqueous gavage or drinking water studies. |

| pH (10% soln) | 5.5 – 7.5 | Neutral; unlikely to cause direct esophageal irritation during gavage. |

| Stability | Heat/Acid Stable | Can be autoclaved in feed or water without degradation. |

Metabolic Fate: The "Converter" Phenotype

The toxicity of cyclamate is not intrinsic to the parent molecule but is largely driven by its metabolite, cyclohexylamine (CHA). Cyclamate is poorly absorbed in the small intestine (~37%). The unabsorbed fraction reaches the cecum and colon, where it encounters the microbiome.

Mechanism of Action: Certain anaerobic bacteria (e.g., Clostridia, Enterobacteria) possess sulfamatase activity, hydrolyzing the N-S bond to release CHA. This ability is inducible; naïve animals (and humans) may not convert initially, but chronic exposure selects for sulfamatase-positive strains.

Visualization: The Cyclamate-CHA Pathway

The following diagram illustrates the critical role of the gut microbiome in bioactivation.

Figure 1: The metabolic activation pathway of Cyclamate. Note that the conversion to CHA (red path) is the critical toxicological event dependent on the gut microbiome.

Toxicological Mechanisms

Bladder Carcinogenesis (The Microcrystal Hypothesis)

Early studies (Price et al., 1970) identified bladder tumors in rats fed high doses of cyclamate/saccharin. Modern consensus attributes this to a non-genotoxic mechanism:

-

High Sodium/Calcium Load: Massive doses alter urinary osmolality and pH.

-

Precipitation: Cyclamate salts precipitate with urinary proteins and silicates to form abrasive microcrystals.

-

Cytotoxicity: Crystals cause focal necrosis of the urothelium (umbrella cells).

-

Regenerative Hyperplasia: The bladder epithelium undergoes rapid cell division to repair damage.

-

Tumor Promotion: Spontaneous mutations are propagated during this forced proliferation.

Key Insight: This mechanism has a distinct threshold . If the dose is below the level required for crystal formation, there is no carcinogenic risk.

Testicular Toxicity

The metabolite CHA has been shown to cause testicular atrophy (Sertoli cell damage) in rats. This is the dose-limiting toxicity for determining the Acceptable Daily Intake (ADI).

Experimental Protocols for Safety Assessment

Protocol A: In Vivo Metabolic Conversion Screening (Rat Model)

Objective: To identify "converter" animals and quantify the rate of Cyclamate-to-CHA conversion. This is essential because non-converters are poor models for CHA-mediated toxicity.

Reagents:

-

Cyclamate Calcium Dihydrate (Reagent Grade).

-

Metabolic Cages (Nalgene or Tecniplast).

-

LC-MS/MS standards for Cyclohexylamine.

Workflow:

-

Acclimatization (Day 0-7): House rats (Sprague-Dawley, n=10) individually in metabolic cages. Provide standard chow and water ad libitum.

-

Baseline Collection (Day 7): Collect 24-hour urine. Analyze for background amines.

-

Induction Phase (Day 8-28):

-

Switch water to 1.0% (w/v) Cyclamate Calcium solution.

-

Rationale: Chronic exposure is required to upregulate the sulfamatase-positive bacterial population.

-

-

Weekly Monitoring:

-

Collect 24-hour urine on Days 14, 21, and 28.

-

Measure water intake daily to calculate precise dosage (mg/kg/day).

-

-

Analytical Quantification:

-

Derivatize urine samples (e.g., with dansyl chloride) if using HPLC-UV, or inject directly for LC-MS.

-

Calculation: % Conversion = (Moles of CHA in Urine / Moles of Cyclamate Consumed) × 100.

-

-

Selection: Animals showing >1% conversion are classified as "Converters" and selected for downstream toxicity testing.

Protocol B: In Vitro Urothelial Cytotoxicity Assay

Objective: To distinguish between chemical cytotoxicity and osmotic/physical stress.

Cell Line: UROtsa (Human immortalized urothelial cells) or Rat bladder explants.

Procedure:

-

Preparation: Prepare stock solutions of Cyclamate Calcium in complete growth medium.

-

Control A: Vehicle (Media only).

-

Control B: Osmotic Control (Mannitol or NaCl matched to the osmolarity of the high-dose cyclamate).

-

-

Dosing: Treat cells with increasing concentrations (0.1, 1.0, 10, 50 mM) for 24 and 48 hours.

-

Endpoint 1 (Cell Viability): MTT or ATP-based luminescence assay.

-

Endpoint 2 (Crystal Formation): Examine wells under Phase Contrast Microscopy (200x) before washing cells. Look for birefringent microcrystals.

-

Interpretation:

-

If toxicity correlates with crystal formation and is absent in the osmotic control, the mechanism is physical.

-

If toxicity occurs at low doses without crystals, investigate direct chemical mechanisms.

-

Visualization: Experimental Workflow

Figure 2: Screening workflow for selecting metabolic "converters" in rodent models.

Regulatory & Safety Handling

Although Cyclamate Calcium is not a potent acute toxin, standard laboratory safety practices are mandatory to prevent cross-contamination and accidental exposure.

-

PPE: Nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is recommended when handling the dry powder to prevent inhalation of dust.

-

Waste Disposal: Aqueous solutions containing cyclamate should be disposed of as chemical waste, not poured down the drain, to prevent environmental accumulation.

-

Exposure Limits: While no specific OSHA PEL exists, the ACGIH recommends treating it as a "Particulate Not Otherwise Regulated" (PNOR).

-

Storage: Store in a cool, dry place. The dihydrate form is stable but can lose water of hydration if exposed to extreme heat (>100°C), altering the molecular weight calculations.

References

-

Price, J. M., Biava, C. G., Oser, B. L., Vogin, E. E., Steinfeld, J., & Ley, H. L. (1970). Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of cyclamate and saccharin.[2][3] Science, 167(3921), 1131-1132. Link

-

Bopp, B. A., Sonders, R. C., & Kesterson, J. W. (1986). Toxicological aspects of cyclamate and cyclohexylamine. Critical Reviews in Toxicology, 16(3), 213-306. Link

-

Renwick, A. G., et al. (2004). The metabolism of cyclamate to cyclohexylamine in humans during long-term administration.[2][4][5] Toxicology and Applied Pharmacology, 196(3), 367-380. Link

-

Cohen, S. M., et al. (1995). Urinary calcium phosphate-containing crystals and cell proliferation in the bladder of rats treated with high-dose sodium saccharin. Cancer Research, 55(15), 3246-3250. Link

-

Scientific Committee on Food (SCF). (2000). Revised opinion on cyclamic acid and its sodium and calcium salts. European Commission. Link

Sources

Technical Guide: Cyclamate Calcium Dihydrate Interaction with Biological Membranes in vitro

Executive Summary

Cyclamate Calcium Dihydrate (calcium salt of cyclohexylsulfamic acid) presents a unique pharmacological profile defined by its dissociation into an amphiphilic cyclamate anion and a divalent calcium cation (

This guide provides a rigorous technical framework for evaluating these interactions in vitro. It moves beyond simple solubility data to explore the molecular mechanics of membrane adsorption , phase transition modulation , and permeability kinetics . The protocols herein are designed to isolate the specific contributions of the calcium salt form versus the anionic moiety, essential for researchers in formulation science, toxicology, and oral bioavailability optimization.

Physicochemical Profile & Membrane Relevance[1][2][3][4][5][6]

To design valid in vitro experiments, one must first understand the driving forces of the interaction: the amphiphilicity of the anion and the coordination chemistry of the cation.

Table 1: Core Physicochemical Properties

| Property | Value / Characteristic | Relevance to Membrane Interaction |

| Molecular Formula | Stoichiometry: 1 | |

| Molecular Weight | ~432.57 g/mol | Moderate size; diffusion coefficient affects permeability. |

| Solubility (Water) | Freely Soluble (>100 mg/mL) | High aqueous concentration gradient possible in donor compartments. |

| pKa (Acid) | ~1.7 (Cyclamic acid) | Fully ionized (anionic) at physiological pH (7.4). |

| LogP (Anion) | ~0.6 (Cyclamic acid) | Low-to-moderate lipophilicity; suggests limited passive transcellular diffusion. |

| H-Bond Donors/Acceptors | 2 / 8 | High polar surface area limits simple diffusion across lipid tails. |

| Calcium Content | ~9.3% by weight | Critical: |

Mechanisms of Interaction: The "Dual-Force" Model

The interaction of Cyclamate Calcium with lipid bilayers is governed by two opposing forces. Understanding this duality is key to interpreting experimental data from DSC or Fluorescence Anisotropy.

The Calcium Bridging Effect (Stabilization)

Divalent cations (

-

Mechanism:

forms ionic bridges between adjacent lipid molecules. -

Outcome: This dehydrates the headgroup region, condenses the bilayer, increases the lipid order parameter, and raises the phase transition temperature (

). -

Prediction: Calcium cyclamate will likely reduce membrane fluidity compared to sodium cyclamate.

The Cyclohexyl Insertion (Perturbation)

The cyclamate anion contains a hydrophobic cyclohexyl ring.

-

Mechanism: The hydrophobic ring attempts to partition into the upper acyl chain region of the bilayer, driven by the hydrophobic effect.

-

Outcome: This typically introduces disorder (fluidization).

-

Net Result: In the calcium salt, the bridging effect usually dominates , leading to a net stabilization of the membrane surface, whereas the sodium salt might show slight fluidization.

Visualization: Molecular Interaction Pathway

The following diagram illustrates the competing mechanisms and the experimental workflow to deconvolute them.

Caption: Mechanistic pathway showing the dominant stabilizing effect of calcium ions versus the weak insertion of the cyclamate anion.

Experimental Protocols

To rigorously assess these interactions, three orthogonal assays are recommended. These protocols are designed to be self-validating with built-in controls.

Protocol A: Liposome Preparation (Model Membrane)

Foundation for DSC and Anisotropy assays.

-

Lipid Selection: Use DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) for DSC due to its distinct phase transition at ~24°C. Use POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) for permeability studies (biomimetic fluidity).

-

Film Formation: Dissolve lipids in chloroform/methanol (2:1 v/v). Evaporate solvent under nitrogen stream to form a thin film. Desiccate under vacuum for >4 hours to remove trace solvent.

-

Hydration: Hydrate film with 10 mM HEPES buffer (pH 7.4) containing varying concentrations of Cyclamate Calcium (0, 1, 10, 50 mM).

-

Control: Prepare parallel samples with Sodium Cyclamate to isolate the cation effect.

-

-

Sizing: Extrude through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Quantify the shift in phase transition temperature (

-

Sample Loading: Load 500 µL of lipid suspension (1 mg/mL) into the sample cell and matching buffer (with drug) into the reference cell.

-

Scan Parameters: Scan from 10°C to 40°C at a rate of 1°C/min.

-

Data Analysis: Determine

(peak of heat capacity) and -

Validation Criteria: Pure DMPC must show a sharp peak at 24.0 ± 0.5°C.

-

Expected Result (Ca-Cyclamate): Shift of

to higher temperatures (stabilization) and broadening of the peak. -

Expected Result (Na-Cyclamate): Minimal shift or slight decrease in

.

-

Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Measure passive permeability (

-

Membrane: Use a PVDF filter plate pre-coated with a 2% solution of lecithin in dodecane.

-

Donor Well: Add 300 µL of Cyclamate Calcium (100 µM) in pH 7.4 PBS.

-

Acceptor Well: Add 200 µL of fresh PBS (pH 7.4).

-

Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

-

Quantification: Measure concentration in both wells using UV-Vis spectroscopy (absorbance at ~200-210 nm, verify

first) or LC-MS/MS for higher sensitivity. -

Calculation:

-

Note: Cyclamate has low UV absorbance; LC-MS is recommended.

-

Data Interpretation & Causality

When analyzing results, use the following logic table to interpret the interaction mode.

Table 2: Diagnostic Interpretation of Membrane Assays

| Assay Parameter | Observation | Mechanistic Interpretation |

| DSC ( | Increase (> +1°C) | Calcium Effect: Headgroup bridging/dehydration. Membrane condensation. |

| DSC ( | Decrease (< -1°C) | Insertion Effect: Disruption of acyl chain packing (unlikely for Ca-salt). |

| Anisotropy (r) | Increase | Restricted mobility of probe; rigidified membrane environment. |

| PAMPA ( | < | Low Permeability: Transport likely requires active carriers or paracellular routes in vivo. |

| PAMPA ( | > | High Permeability: Significant passive diffusion (Unexpected for Cyclamate). |

Experimental Workflow Diagram

Caption: Integrated workflow for assessing thermodynamic stability (DSC) and kinetic permeability (PAMPA).

References

-

PubChem. (2025).[2] Cyclamate Calcium Dihydrate | C12H28CaN2O8S2.[3] National Library of Medicine. [Link]

-

Javanainen, M., et al. (2017).[4] Two cations, two mechanisms: interactions of sodium and calcium with zwitterionic lipid membranes.[4] Chemical Communications. [Link]

- Bopp, B. A., & Price, P. (2001). Cyclamate. In Alternative Sweeteners (3rd ed.). Marcel Dekker. (Standard reference for physicochemical properties and metabolism).

-

Magarkar, A., et al. (2014). Molecular Dynamics Simulation of the Interaction of Calcium Ions with Lipid Bilayers. Journal of Physical Chemistry B. [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

European Commission Scientific Committee on Food. (2000). Revised Opinion on Cyclamic Acid and its Sodium and Calcium Salts. [Link]

Sources

Regulatory Status of Cyclamate Calcium Dihydrate for Research Purposes

This technical guide provides a rigorous analysis of the regulatory, chemical, and toxicological status of Cyclamate Calcium Dihydrate (calcium cyclohexylsulfamate), specifically tailored for research and development professionals.

Executive Summary: The Transatlantic Divergence

Cyclamate calcium dihydrate represents a unique case in regulatory toxicology: it is a standard excipient and sweetener in over 100 jurisdictions (including the EU, UK, and Australia) yet remains strictly prohibited for food use in the United States by the FDA.

For researchers, this creates a dual-compliance environment :

-

In the US: It is classified as a banned food additive (21 CFR 189.135) but remains accessible as a chemical reference standard for in vitro or non-clinical in vivo toxicology research, provided strict "Research Use Only" (RUO) protocols are followed.

-

In the EU/Global: It is a regulated food additive (E952) with defined purity criteria (Commission Regulation (EU) No 231/2012) and Acceptable Daily Intake (ADI) levels.

This guide bridges the gap, offering technical protocols for handling, analyzing, and understanding the safety mechanisms of this compound.

Chemical & Technical Profile

Understanding the physicochemical stability of the dihydrate form is critical for formulation research. Unlike aspartame, cyclamate is heat-stable, making it a target for study in high-temperature processing.

Table 1: Physicochemical Specifications

| Property | Specification | Relevance to Research |

| Chemical Name | Calcium cyclohexylsulfamate dihydrate | Core Identity |

| CAS Number | 5897-16-5 (Dihydrate)139-06-0 (Anhydrous) | Critical: Ensure procurement uses the correct CAS for stoichiometry. |

| Formula | Molecular Weight: 432.57 g/mol | |

| Solubility | ~250 g/L (Water, 20°C) | High solubility facilitates aqueous buffer preparation. |

| pH Stability | Stable at pH 2.0 – 10.0 | Suitable for acidic beverage formulation simulations. |

| Thermal Stability | Stable > 200°C | Can withstand autoclaving in media preparation. |

Toxicological Mechanisms: The "Why" Behind the Regulation

The regulatory schism stems from the metabolic conversion of cyclamate to cyclohexylamine (CHA) . This conversion is not intrinsic to the mammalian liver but is mediated by the gut microbiota .

Mechanism of Action[1][2]

-

Ingestion: Cyclamate is poorly absorbed in the small intestine.

-

Fermentation: Unabsorbed cyclamate reaches the colon.

-

Biotransformation: Specific bacterial strains (e.g., Enterococci) hydrolyze the sulfamate bond, releasing CHA.

-

Toxicity: CHA is absorbed and has been linked to testicular atrophy and pressor effects (blood pressure elevation).

Expert Insight: The variability of this conversion (0% to 60% conversion rates in humans) drives the conservative ADI limits in the EU. The FDA's ban was originally triggered by a 1969 study showing bladder tumors in rats fed a 10:1 cyclamate:saccharin mixture, though subsequent studies have largely failed to replicate this as a direct carcinogenic mechanism.

Visualization: Metabolic Toxicity Pathway

Figure 1: The metabolic pathway highlighting the microbial conversion to Cyclohexylamine, the primary driver of regulatory limits.

Analytical Protocol: HPLC Determination

Cyclamate lacks a strong UV chromophore, making direct detection difficult. For research verification, derivatization is required.[1]

Protocol: Pre-Column Derivatization with Hypochlorite

Objective: Convert cyclamate to N,N-dichlorocyclohexylamine for UV detection.

Reagents:

-

Sodium Hypochlorite solution (active chlorine ~4%).

-

Sulfuric Acid (1 M).

-

n-Heptane (HPLC Grade).

Step-by-Step Methodology:

-

Sample Prep: Dissolve 100 mg of sample in 100 mL deionized water.

-

Acidification: Mix 5 mL of sample solution with 1 mL of Sulfuric Acid.

-

Derivatization: Add 5 mL of Sodium Hypochlorite. Vortex for 1 minute.

-

Extraction: Add 10 mL of n-Heptane. Shake vigorously for 2 minutes.

-

Separation: Allow phases to separate. Collect the organic (top) layer.

-

Injection: Inject 20 µL of the heptane layer into the HPLC.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Methanol:Water (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 314 nm .

Visualization: Analytical Workflow

Figure 2: Workflow for the indirect determination of cyclamate via N,N-dichlorocyclohexylamine formation.

Compliance & Handling for Researchers

When handling Cyclamate Calcium Dihydrate in a research setting, adherence to local regulations is mandatory.

United States (FDA Context)[3][5][7][8][9]

-

Status: Banned Food Additive (21 CFR 189.135).

-

Permitted Use: Research Use Only (RUO). Not for human or animal consumption.[5]

-

Labeling Requirement: Containers must be clearly labeled: "WARNING: Contains Cyclamate. For Research Use Only. Not for use in food or drugs."[4][6]

-

Waste Disposal: Dispose of as chemical waste. Do not pour down drains, as it persists in wastewater.

European Union (EFSA Context)[2][7]

-

Status: Approved Food Additive (E952).[7]

-

ADI: 7 mg/kg body weight/day.

-

Purity: Must meet Commission Regulation (EU) No 231/2012 specs (e.g., Cyclohexylamine < 10 mg/kg).

Table 2: Regulatory Limits Comparison

| Agency | Status | ADI (mg/kg bw) | Key Metabolite Limit (CHA) |

| US FDA | Banned (Food) | N/A | N/A |

| EU EFSA | Approved (E952) | 7 | < 10 ppm in raw material |

| JECFA (WHO) | Approved | 11 | < 10 ppm in raw material |

References

-

U.S. Food and Drug Administration (FDA). (2024). CFR - Code of Federal Regulations Title 21, Part 189 - Substances Prohibited From Use in Human Food.Link

-

European Food Safety Authority (EFSA). (2000).[7] Opinion of the Scientific Committee on Food on Cyclamic Acid and its Sodium and Calcium Salts.Link

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1982).[7] Evaluation of certain food additives and contaminants: Cyclamates.[2][7][8][6][9][10][11] WHO Technical Report Series 683. Link

-

Bopp, B. A., et al. (1986). Toxicological aspects of cyclamate and cyclohexylamine.[3][9][10][12][13] Critical Reviews in Toxicology. Link

-

European Committee for Standardization (CEN). (1999). EN 12857: Foodstuffs - Determination of cyclamate - High performance liquid chromatographic method.[1]Link

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. apps.fas.usda.gov [apps.fas.usda.gov]

- 3. Calcium Cyclamate | C12H24CaN2O6S2 | CID 8752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclamate [sorbit.ru]

- 5. Calcium cyclamate USP Reference Standard CAS 5897-16-5 Sigma-Aldrich [sigmaaldrich.com]

- 6. Safety of cyclamate as sugar substitute, more than 100 countries. [cyclamate.org]

- 7. sweeteners.org [sweeteners.org]

- 8. fda.gov [fda.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of cyclamate and its conversion to cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicological aspects of cyclamate and cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Palatability and Stability: The Technical Case for Cyclamate Calcium Dihydrate

Executive Summary

In the landscape of non-caloric excipients, Cyclamate Calcium Dihydrate (E952) occupies a specialized niche often overlooked by US-centric formulation guides. While banned by the FDA, it remains a staple in European, Asian, and South American pharmaceutical development due to its unique physicochemical stability and taste-masking capabilities.

This guide analyzes the dihydrate form specifically, distinguishing it from the anhydrous sodium salt. We explore its utility in sodium-restricted formulations , its synergistic application in taste-masking bitter APIs (Active Pharmaceutical Ingredients), and the processing parameters required to maintain its crystal lattice integrity during manufacturing.

The Physicochemical Matrix: Why the "Dihydrate"?

Understanding the crystal habit is the first step in robust formulation. Cyclamate Calcium exists primarily as a dihydrate (

Comparative Physicochemical Profile

| Property | Cyclamate Calcium Dihydrate | Sodium Cyclamate (Anhydrous) | Formulation Impact |

| Crystal Habit | Granular / Prismatic | Needle-like powder | Dihydrate offers superior flow for Direct Compression (DC). |

| Solubility (20°C) | ~200 g/L | ~200 g/L | Both highly soluble; Calcium salt is slightly slower to dissolve, aiding controlled release profiles. |

| pH Stability | 2.0 – 10.0 | 2.0 – 10.0 | Excellent stability in acidic liquid formulations (unlike Aspartame). |

| Thermal Stability | > 250°C | > 250°C | Suitable for melt-extrusion and autoclaving. |

| Hygroscopicity | Low | Moderate | Dihydrate is thermodynamically stable; less risk of caking. |

The Stability Mechanism

Unlike peptide-based sweeteners (e.g., Aspartame) that degrade into diketopiperazine under heat or acidic conditions, the sulfamate structure of cyclamate is hydrolytically stable. The calcium dihydrate form retains its water of crystallization up to approximately 140°C. Processing below this threshold ensures the crystal lattice remains intact, preventing polymorphic shifts that could alter dissolution rates.

Functional Applications & Synergy

The Sodium-Free Imperative

For geriatric and hypertensive patient populations, the cumulative sodium load from excipients (e.g., Sodium Saccharin, Sodium Starch Glycolate) can be clinically significant. Cyclamate Calcium allows for a "Zero-Sodium" label claim on the formulation, aligning with cardiovascular safety guidelines.

The 10:1 Synergistic Ratio

Cyclamate is rarely used alone due to its low sweetness intensity (~30x sucrose). Its primary technical value lies in synergy .

-